molecular formula C10H11F2NO2 B13178446 Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B13178446
M. Wt: 215.20 g/mol
InChI Key: FCVSGKVSVMNVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound with the molecular formula C10H11F2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine and esterification agents. One common method includes the following steps:

    Condensation Reaction: 2,4-difluorobenzaldehyde reacts with an amine to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atoms on the aromatic ring can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(3,5-difluorophenyl)propanoate
  • Methyl 3-amino-3-(2,6-difluorophenyl)propanoate
  • Methyl 3-amino-3-(4-fluorophenyl)propanoate

Uniqueness

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 3-amino-3-(2,4-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3

InChI Key

FCVSGKVSVMNVBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.